methyl N-{[3-(2-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}glycinate
Description
Properties
Molecular Formula |
C14H14ClN3O3 |
|---|---|
Molecular Weight |
307.73 g/mol |
IUPAC Name |
methyl 2-[[5-(2-chlorophenyl)-2-methylpyrazole-3-carbonyl]amino]acetate |
InChI |
InChI=1S/C14H14ClN3O3/c1-18-12(14(20)16-8-13(19)21-2)7-11(17-18)9-5-3-4-6-10(9)15/h3-7H,8H2,1-2H3,(H,16,20) |
InChI Key |
SBHXCZZRIWPGBL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2Cl)C(=O)NCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Direct Acylation with Glycine Derivatives
Activation of the pyrazole’s carboxylic acid (or its chloride) precedes coupling with methyl glycinate. For example:
-
Carboxylic acid activation : Treatment with thionyl chloride (SOCl₂) converts the acid to its acyl chloride, which reacts with methyl glycinate in the presence of triethylamine as a base.
-
Coupling reagents : Use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or dicyclohexylcarbodiimide (DCC) with N-hydroxysuccinimide (NHS) enhances amide bond formation efficiency.
Reaction conditions typically involve:
Stepwise Protection-Deprotection Strategies
To prevent undesired side reactions during coupling, protecting groups are employed:
-
Boc (tert-butoxycarbonyl) protection : The glycine amine is protected before acylation, followed by deprotection with trifluoroacetic acid (TFA) .
-
Temperature control : Deprotection at 0–5°C ensures minimal degradation of the pyrazole core.
Optimization of Reaction Parameters
Solvent and Temperature Effects
-
High-boiling solvents (e.g., toluene) facilitate reflux conditions (>100°C) for cyclization but risk decomposition.
-
Low-temperature quenching (0–5°C) during workup improves crystallinity and purity, as evidenced by patent WO2015063709A1.
Analytical and Spectroscopic Validation
Post-synthesis characterization ensures structural fidelity:
-
¹H NMR : Pyrazole protons resonate at δ 3.43 (CH₂) and δ 2.18 (CH₃), while the 2-chlorophenyl group shows aromatic signals at δ 7.85–7.17.
-
Melting point : Data gaps exist in current literature, necessitating empirical determination.
Industrial-Scale Production Challenges
Scaling the synthesis introduces hurdles:
-
Cost of reagents : Methyl glycinate and specialized coupling agents (e.g., EDCI) escalate production expenses.
-
Waste management : Large volumes of organic solvents (ethyl acetate, toluene) require efficient recovery systems.
-
Regulatory compliance : Residual solvents (e.g., 1,4-dioxane) must meet ICH Q3C guidelines for pharmaceuticals .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrazole ring, forming a carboxylic acid derivative.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the pyrazole ring is particularly significant in the design of bioactive molecules.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities. The chlorophenyl group and pyrazole ring are common motifs in drug design.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it a valuable component in various formulations.
Mechanism of Action
The mechanism by which methyl N-{[3-(2-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}glycinate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways. The chlorophenyl group and pyrazole ring are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogues
N-(4-(2-(4-Chlorobenzylidene)hydrazinecarbonyl)-1-methyl-1H-pyrazol-5-yl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide (Compound 6a)
- Structure : Incorporates a pyrazole ring with a 2-chlorophenyl group, methyl substituent, and an isoxazole-carboxamide-hydrazone hybrid moiety.
- Synthesis : Prepared in five steps with yields of 85.9–91.2%, starting from isoxazole carboxylic acids .
- Activity : Demonstrated antiviral properties, attributed to the hydrazone and isoxazole functionalities enhancing binding to viral targets .
MethylN-[(4-chlorophenyl)(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)methyl]glycinate
- Structure : Features a dihydro-pyrazol-4-ylidene group with a 4-chlorophenyl substituent.
- Key Difference: The para-chlorophenyl group (vs.
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde
- Structure : Contains a sulfanyl group at position 5 and a trifluoromethyl group at position 3.
Methyl 3-(1-methyl-1H-pyrazol-5-yl)benzoate
Comparative Analysis of Substituent Effects
Electronic and Steric Effects:
Hydrogen Bonding and Crystallography
- Target Compound : The amide (-CONH-) and ester (-COO-) groups participate in hydrogen bonding, influencing crystal packing and stability. Graph set analysis (as per Etter’s rules) would predict motifs like R₂²(8) for amide dimers .
- Compound 6a : The hydrazone (-NH-N=) and isoxazole (N-O) groups introduce additional hydrogen bond donors/acceptors, likely forming complex supramolecular architectures .
Q & A
Basic: What are the optimal synthetic routes for methyl N-{[3-(2-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}glycinate, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
The synthesis involves multi-step organic reactions, typically starting with the formation of the pyrazole core followed by coupling with glycinate derivatives. Key steps include:
- Nucleophilic substitution : Use of K₂CO₃ as a base in polar aprotic solvents (e.g., DMF) to facilitate coupling reactions .
- Carbamoylation : Reaction of 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid with methyl glycinate under peptide coupling conditions (e.g., EDC/HOBt) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product with >95% purity .
Optimization Parameters : - Temperature control (0–25°C) to minimize side reactions.
- Stoichiometric ratios (1:1.2 for acid-to-amine coupling) to maximize yield.
Basic: How can spectroscopic techniques (NMR, IR, X-ray) be employed to confirm the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR :
- IR Spectroscopy :
- X-ray Crystallography :
Advanced: What strategies can resolve contradictions in reported biological activities of this compound derivatives?
Methodological Answer:
Discrepancies in biological data (e.g., IC₅₀ variability in antimicrobial assays) may arise from:
- Assay Conditions : Differences in bacterial strains, inoculum size, or incubation time .
- Compound Solubility : Use of DMSO vs. aqueous buffers affects bioavailability .
Resolution Strategies : - Standardize protocols (CLSI guidelines for antimicrobial testing).
- Validate activity via orthogonal assays (e.g., time-kill kinetics alongside MIC determinations) .
Advanced: How can computational methods predict the interaction mechanisms between this compound and biological targets?
Methodological Answer:
- Molecular Docking :
- Molecular Dynamics (MD) Simulations :
- QSAR Models :
- Correlate substituent electronegativity (e.g., Cl at 2-position) with enhanced antibacterial activity .
Advanced: What are the key stability considerations for this compound under experimental storage and reaction conditions?
Methodological Answer:
- Storage :
- Store at –20°C in inert atmospheres (argon) to prevent hydrolysis of the ester moiety .
- Decomposition Risks :
- Thermal degradation (>150°C) releases CO and NOₓ; monitor via TGA/DSC .
- Reaction Compatibility :
- Avoid strong oxidizers (e.g., HNO₃) to prevent aryl chloride displacement .
Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Core Modifications :
- Replace the 2-chlorophenyl group with 4-fluorophenyl to improve membrane permeability (logP optimization) .
- Functional Group Additions :
- Data-Driven Design :
Advanced: What analytical techniques are critical for quantifying trace impurities in synthesized batches of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
